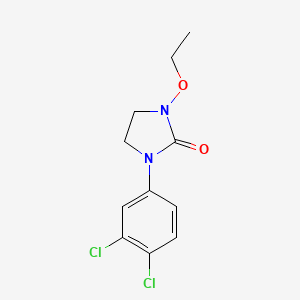
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an imidazolidinone ring
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases caused by microbial infections.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms . This inhibition can lead to the death of the target organisms, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one can be compared with other similar compounds such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Both compounds share the dichlorophenyl group but differ in their functional groups and overall structure.
1-(3,4-Dichlorophenyl)-3-methoxyurea: This compound has a methoxy group instead of an ethoxy group, leading to differences in their chemical properties and reactivity.
3,4-Dichlorophenylhydrazine hydrochloride: This compound contains a hydrazine group, which significantly alters its chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
52420-39-0 |
|---|---|
Molecular Formula |
C11H12Cl2N2O2 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-ethoxyimidazolidin-2-one |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-2-17-15-6-5-14(11(15)16)8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
BBPBYKVBUUOOOW-UHFFFAOYSA-N |
Canonical SMILES |
CCON1CCN(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
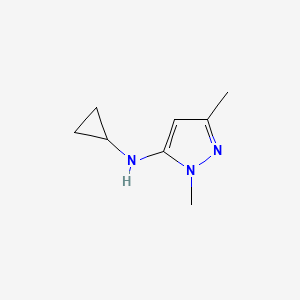
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
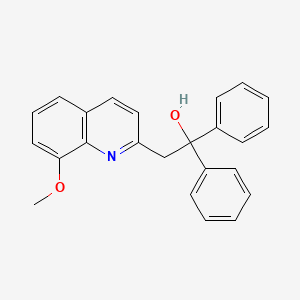
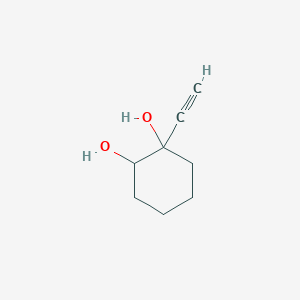

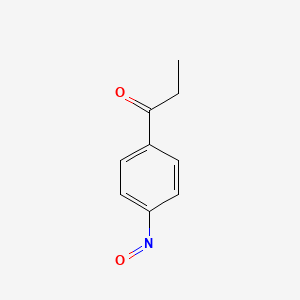
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)

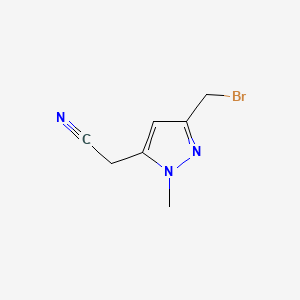
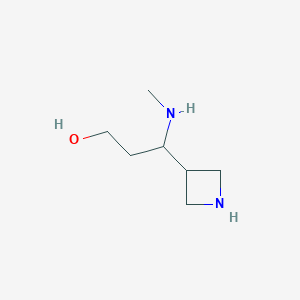

![5,6-Dihydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B13946197.png)
